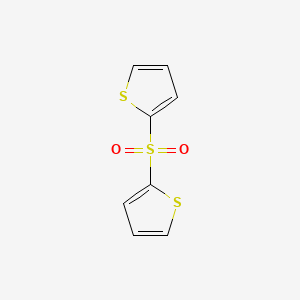

2-(2-Thienylsulfonyl)thiophene

Description

Contextualization within Thiophene (B33073) Heterocyclic Chemistry

Thiophene is a five-membered aromatic ring containing a single sulfur atom and has the chemical formula C₄H₄S. wikipedia.org It is a stable, colorless liquid with an odor similar to benzene (B151609), a compound with which it shares many chemical properties. wikipedia.org Thiophene and its derivatives are not merely academic curiosities; they are found in petroleum and coal, sometimes in significant concentrations. smolecule.com

In the landscape of organic chemistry, thiophenes are indispensable building blocks. wikipedia.org Their utility stems from their aromatic nature and the reactivity of the carbon atoms adjacent to the sulfur, known as the 2- and 5-positions, which are highly susceptible to attack by electrophiles. researchgate.net This reactivity allows for the straightforward introduction of various functional groups, leading to a vast library of derivatives.

The significance of thiophene-based compounds is particularly pronounced in medicinal chemistry and materials science. smolecule.comwikipedia.org In pharmaceuticals, the thiophene ring is often used as a bioisostere for a benzene ring, meaning it can replace a benzene ring in a biologically active compound without a significant loss of activity. wikipedia.org This strategy has been successfully employed in the development of numerous drugs. Furthermore, thiophene derivatives are at the forefront of materials science research, forming the basis of organic semiconductors, conducting polymers like polythiophene, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). researchgate.netorganic-chemistry.org

Significance of Sulfonyl Functional Groups in Organic Synthesis and Functionality

The sulfonyl group (–SO₂–) is a functional group characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. doi.org This group is the core of the sulfone family of organosulfur compounds. doi.org Sulfones are typically synthesized through the oxidation of thioethers, often with sulfoxides as intermediates. beilstein-journals.org For instance, 2,2'-dithienyl sulfone can be prepared by the oxidation of 2,2'-dithienyl sulfide (B99878) using hydrogen peroxide. chemicalbook.com

From a functional perspective, the sulfonyl group is strongly polar and electron-withdrawing. acs.org This electronic property is crucial as it can significantly influence the reactivity of adjacent parts of a molecule. In aromatic systems, it can deactivate the ring towards electrophilic substitution while activating it for nucleophilic substitution.

In organic synthesis, the sulfonyl group is a versatile and relatively inert functional group. doi.org Its stability makes it useful as a high-temperature solvent; for example, diphenyl sulfone is used to process highly rigid polymers. doi.orgontosight.ai While generally stable, sulfones can participate in specific reactions, such as elimination reactions to form alkenes. ontosight.ai

The sulfonyl moiety, particularly in the form of sulfonamides, is a well-established pharmacophore in drug discovery. chemdad.com Its presence in a molecule can enhance binding to biological targets like enzymes and receptors. chemdad.comchemicalbook.com The combination of a thiophene ring and a sulfonyl group, as seen in thiophene sulfonamides, is a common strategy in the design of compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. wikipedia.orgchemdad.com

Overview of Key Research Domains Pertaining to 2-(2-Thienylsulfonyl)thiophene Structures

The unique structure of 2-(2-Thienylsulfonyl)thiophene, featuring two electron-rich thiophene rings bridged by a strong electron-withdrawing sulfonyl group, makes it and its derivatives valuable in several key research areas.

Materials Science: The "push-pull" electronic nature of molecules containing both electron-donating (thiophene) and electron-accepting (sulfonyl) units is highly desirable for applications in organic electronics. organic-chemistry.org Research into similar thiophene-based small molecules has demonstrated their potential in photovoltaic applications, where they can function as either donor or acceptor materials in organic solar cells. organic-chemistry.org The strong intramolecular interactions that can occur between the sulfonyl group's oxygen atoms and the adjacent thiophene rings can enforce a more planar molecular structure, which often enhances electronic communication and charge mobility, properties that are critical for use in semiconductors and organic light-emitting diodes (OLEDs). organic-chemistry.org

Medicinal Chemistry and Drug Discovery: Thiophene sulfone and sulfonamide derivatives are actively investigated for their pharmacological potential. wikipedia.org The core structure of 2-(2-thienylsulfonyl)thiophene is found within more complex molecules that have been explored for a range of biological activities. For example, derivatives have been studied for their potential as anticancer and antimicrobial agents. wikipedia.org The structural motif is used as a scaffold to build larger molecules designed to interact with specific biological targets. wikipedia.orgchemdad.com For instance, Thiophene-2-sulfonylacetonitrile is explored as a potential component in the synthesis of inhibitors for kidney urea (B33335) transporters.

Organic Synthesis: Compounds like 2-(2-thienylsulfonyl)thiophene serve as important intermediates and building blocks for creating more complex molecular architectures. doi.org The reactivity of the thiophene rings can be further exploited to add other functional groups, allowing chemists to construct a diverse range of novel compounds from this central scaffold.

Chemical Data for 2-(2-Thienylsulfonyl)thiophene

| Property | Value | Source |

| IUPAC Name | 2-(thiophen-2-ylsulfonyl)thiophene | N/A |

| Synonym | 2,2'-Dithienyl sulfone | chemicalbook.com |

| Molecular Formula | C₈H₆O₂S₃ | chemicalbook.com |

| Molecular Weight | 230.33 g/mol | chemicalbook.com |

| Appearance | White solid (needles) | chemicalbook.com |

| Synthesis Method | Oxidation of 2,2'-dithienyl sulfide with hydrogen peroxide | chemicalbook.com |

Research Applications of Structurally Related Compounds

| Compound Name | Research Domain | Investigated Application | Source(s) |

| 4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide | Medicinal Chemistry, Materials Science | Potential anticancer and antimicrobial agent; organic electronics | wikipedia.org |

| Thiophene-2-sulfonylacetonitrile | Medicinal Chemistry | Synthesis of inhibitors of kidney urea transporter UT-B | |

| 3-phenyl-1-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]propan-1-one | Medicinal Chemistry | Potential anti-inflammatory, antimicrobial, or anticancer properties | chemdad.com |

| N-[2-(4-methoxyphenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide | Organic Synthesis, Medicinal Chemistry | Building block for complex molecules; potential biochemical probe | doi.org |

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylsulfonylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2S3/c9-13(10,7-3-1-5-11-7)8-4-2-6-12-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHFMWCIVYIUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352048 | |

| Record name | 2-(2-thienylsulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3989-00-2 | |

| Record name | 2-(2-thienylsulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Thienylsulfonyl Thiophene and Its Structural Analogs

Direct Sulfonylation Routes to 2-(2-Thienylsulfonyl)thiophene

The most direct pathways to 2-(2-thienylsulfonyl)thiophene involve the formation of the sulfonyl bridge between two thiophene (B33073) rings. This is typically achieved by preparing a reactive sulfonyl intermediate from one thiophene molecule and then coupling it with a second thiophene moiety.

Synthesis of Key Intermediates (e.g., 2-Thiophenesulfonyl Chloride)

A crucial intermediate for many synthetic routes is 2-thiophenesulfonyl chloride. Its preparation is a foundational step, and several methods have been established.

The most common industrial and laboratory-scale synthesis involves the chlorosulfonation of thiophene . This electrophilic substitution reaction is typically performed using chlorosulfonic acid (ClSO₃H) under controlled, often low-temperature, conditions to manage the exothermic nature of the reaction. For instance, adding 3-(2-methoxyethyl)thiophene (B8331493) to chlorosulfonic acid at -15°C yields the corresponding 3-(2-methoxyethyl)thiophene-2-sulfonyl chloride. acs.org

An alternative approach utilizes a 1:1 N,N-dimethylformamide-sulfuryl chloride (DMF-SO₂Cl₂) complex. This method is particularly advantageous for thiophenes that are sensitive to the strongly acidic conditions of chlorosulfonic acid, as it can prevent polymerization and the rearrangement or elimination of substituents. doi.org

Other specialized methods include the chlorination of thiophene-2-sulfonic acid using trichloromethyl carbonate (triphosgene) in a suitable solvent like dichloromethane (B109758) (DCM). For substituted thiophenes, such as 3-ethanoyl-5-chloro-2-(benzyl mercapto ether) thiophene, oxidation with agents like trichloroisocyanuric acid (TCCA) in glacial acetic acid and water can generate the sulfonyl chloride in situ. researchgate.net

Table 1: Selected Synthetic Methods for 2-Thiophenesulfonyl Chloride and Analogs

| Starting Material | Reagent(s) | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Thiophene | Chlorosulfonic acid (ClSO₃H) | Low temperature (e.g., -5 to 5°C) | 2-Thiophenesulfonyl chloride | |

| 3-(2-Methoxyethyl)thiophene | Chlorosulfonic acid (ClSO₃H) | -15°C to -10°C | 3-(2-Methoxyethyl)thiophene-2-sulfonyl chloride | acs.org |

| Thiophene | N,N-dimethylformamide-SO₂Cl₂ complex | One-step reaction | 2-Thiophenesulfonyl chloride | doi.org |

| Thiophene-2-sulfonic acid | Trichloromethyl carbonate (Triphosgene) | DCM, -10°C to 15°C, 6-8 hours | 2-Thiophenesulfonyl chloride |

Coupling Strategies for Sulfone Formation

Once the reactive 2-thiophenesulfonyl chloride is obtained, it can be used to form the diaryl sulfone. One of the most direct methods to synthesize 2-(2-thienylsulfonyl)thiophene, also known as 2,2'-dithienyl sulfone, is through the oxidation of a corresponding sulfide (B99878) .

The synthesis of 2,2'-dithienyl sulfide is a known procedure. acs.org This sulfide can then be oxidized to the sulfone. A reported method involves using hydrogen peroxide (30 wt%) as the oxidant in the presence of a niobium carbide catalyst at 60°C. This process yields the desired 2,2'-dithienyl sulfone in good yield (77%). mdpi.com This oxidation strategy is a common and effective way to access sulfones from sulfides. jchemrev.comacsgcipr.orggoogle.com

Another potential, though less commonly cited for this specific compound, strategy is a Friedel-Crafts-type sulfonylation . This would involve the reaction of 2-thiophenesulfonyl chloride with a second molecule of thiophene, catalyzed by a Lewis acid. While this approach is fundamental in aromatic chemistry, its application for dithienyl sulfone synthesis requires careful optimization to avoid side reactions. semanticscholar.orgtandfonline.com

Palladium-catalyzed three-component reactions have also been developed for the synthesis of unsymmetrical diaryl sulfones, which could be adapted for thienyl derivatives. For example, 2-thienyl(m-methoxyphenyl) sulfone has been synthesized via such a route, demonstrating the feasibility of forming a thienyl-sulfonyl bond through modern coupling chemistry. researchgate.net

Functionalization and Derivatization Strategies for Thiophene Sulfonyl Systems

Thiophene sulfonyl compounds serve as versatile platforms for further chemical modification. These strategies include C-H activation to introduce new aryl groups, nucleophilic substitution at the sulfonyl group, and the formation of sulfonamides.

C-H Activation and Direct Arylation Approaches

Direct C-H arylation has emerged as a powerful tool for modifying thiophene sulfone systems, avoiding the need for pre-functionalization like halogenation. Palladium catalysis is central to these transformations.

Research has shown that the direct arylation of thiophene derivatives bearing sulfonyl (SO₂R) substituents can be achieved with high regioselectivity. Using a phosphine-free palladium(II) acetate (B1210297) [Pd(OAc)₂] catalyst, the arylation of 2-SO₂R-thiophenes proceeds selectively at the C5 position. uni-regensburg.de This methodology is effective for various sulfonyl groups, including sulfones, sulfonamides, and sulfonic esters, and tolerates a wide range of aryl bromides.

The sulfinyl group, a close relative of the sulfonyl group, can also act as a directing group. Palladium-catalyzed direct arylation of 3-(methylsulfinyl)thiophene (B12534823) allows for the highly selective synthesis of 2-arylated and 2,5-diarylated products. wikipedia.orggoogle.com This highlights the utility of sulfur-based functional groups in directing C-H activation on the thiophene ring. The ability to perform sequential arylations also allows for the synthesis of thiophenes bearing two different aryl groups. google.com

Recent advancements have also explored the use of other metals. A novel approach utilizing silver(I) has been shown to enable the α-arylation (C2-position) of substituted thiophenes at near-room temperature, offering mild conditions and excellent regioselectivity.

Table 2: C-H Arylation of Thiophene Sulfonyl/Sulfinyl Systems

| Thiophene Substrate | Key Reagents/Catalyst | Position of Arylation | Key Finding | Reference |

|---|---|---|---|---|

| 2-SO₂R-Thiophene | Pd(OAc)₂, Aryl bromide, KOAc | C5 | Regioselective arylation with low catalyst loading. | uni-regensburg.de |

| 3-(Methylsulfinyl)thiophene | Pd(OAc)₂, Aryl bromide, Pivalic acid | C2 (mono-arylation) or C2 & C5 (di-arylation) | Sulfinyl group directs selective mono- or diarylation. | wikipedia.orggoogle.com |

| Substituted Thiophenes | Ag₂CO₃, Pd(OAc)₂, Aryl iodide | C2 (α-position) | Ag(I)-mediated C-H activation at mild temperatures. | |

| Thieno[3,2-d]pyrimidine | Pd(OAc)₂, Aryl bromide, K₂CO₃ | C2 then C3 | Stepwise C-H activation on fused thiophene systems. |

Nucleophilic Substitution Reactions in Thiophene Sulfonyl Derivatives

The sulfonyl chloride group in intermediates like 2-thiophenesulfonyl chloride is highly electrophilic and susceptible to attack by various nucleophiles. semanticscholar.org This reactivity is fundamental to creating a diverse range of thiophene sulfonyl derivatives.

The reaction of 2-thiophenesulfonyl chloride with nucleophiles such as alcohols or thiols leads to the formation of the corresponding sulfonate esters and sulfonothioates, respectively. semanticscholar.org The kinetics of these solvolysis reactions have been studied in various aqueous-organic solvent mixtures, with the data suggesting an Sₙ2-type mechanism. tandfonline.com

The reaction with sodium azide (B81097) provides a convenient route to sulfonyl azides. For example, 2-thiophenesulfonyl chloride reacts with sodium azide in PEG-400 as an eco-friendly medium to produce 2-thiophenesulfonyl azide in high yield. researchgate.net These azide derivatives are valuable intermediates for further synthetic transformations.

The reactivity of 2-thiophenesulfonyl chloride in nucleophilic substitution is generally lower than that of benzenesulfonyl chloride, which is attributed to the electron-withdrawing nature of the thiophene ring. semanticscholar.org

Sulfonamide Coupling Reactions

One of the most significant applications of thiophenesulfonyl chlorides is the synthesis of sulfonamides, a class of compounds with extensive use in medicinal chemistry. This reaction involves the nucleophilic attack of an amine on the sulfonyl chloride, displacing the chloride ion.

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl generated during the reaction. A wide variety of primary and secondary amines can be used, leading to a diverse library of N-substituted thiophenesulfonamides. For instance, the reaction of 2-thiophenesulfonyl chloride with 1-naphthylamine (B1663977) produces N-(1-naphthyl)-2-thiophenesulfonamide.

This coupling reaction is a key step in the synthesis of several pharmaceutical agents. For example, substituted 2-thiophenesulfonamides are crucial intermediates in the preparation of glaucoma medications like brinzolamide. researchgate.net The reaction kinetics of 2-thiophenesulfonyl chloride with various anilines in methanol (B129727) have been thoroughly investigated, providing insight into the reaction mechanism and substituent effects.

Table 3: Examples of Sulfonamide Coupling with 2-Thiophenesulfonyl Chloride

| Amine Nucleophile | Base/Solvent | Product | Significance | Reference |

|---|---|---|---|---|

| 1-Naphthylamine | DCC, DMAP / THF or DCE | N-(1-Naphthyl)-2-thiophenesulfonamide | General synthetic example | |

| Various Anilines | Methanol (solvent and base) | N-Aryl-2-thiophenesulfonamides | Kinetic and mechanistic studies | |

| Ammonia (B1221849) | Aqueous ammonia / Ethyl acetate | 2-Thiophenesulfonamide | Parent sulfonamide structure | researchgate.net |

| (R)-3-aminotetrahydrothiophene 1,1-dioxide | Base | Intermediate for Brinzolamide | Pharmaceutical synthesis |

Heterocycle Construction Methods (e.g., Gewald Synthesis for Thiophene Derivatives)

The Gewald reaction is a versatile and prominent multi-component condensation method for synthesizing polysubstituted 2-aminothiophenes. arkat-usa.orgwikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst. wikipedia.org The general availability of starting materials and the mild reaction conditions contribute to its widespread use. arkat-usa.org While the Gewald reaction is primarily known for producing 2-aminothiophenes, its principles can be adapted for the synthesis of various thiophene derivatives which can be precursors to compounds like 2-(2-thienylsulfonyl)thiophene.

The mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, producing a stable α,β-unsaturated nitrile intermediate. wikipedia.orgchemrxiv.org The subsequent addition of sulfur is a complex step, postulated to involve the formation of a polysulfide intermediate which then cyclizes and tautomerizes to form the final 2-aminothiophene product. wikipedia.orgchemrxiv.org The entire process is a thermodynamically controlled sequence that funnels various intermediates into the stable aromatic thiophene ring. chemrxiv.org

Several variations and modifications of the Gewald reaction have been developed to improve yields and expand its substrate scope. arkat-usa.org These include microwave-assisted synthesis, which can significantly reduce reaction times, and the use of different catalytic systems like piperidinium (B107235) borate. wikipedia.orgthieme-connect.com For instance, the reaction of a ketone with an active methylene compound like ethyl cyanoacetate (B8463686) and sulfur, using a catalyst such as morpholine (B109124) or diethylamine, can yield highly substituted thiophenes in excellent yields (e.g., up to 91%). tandfonline.comimpactfactor.org

Table 1: Examples of Gewald Reaction Conditions for Thiophene Synthesis

| Carbonyl Compound | Active Methylene Compound | Catalyst/Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cycloheptanone | Ethyl cyanoacetate | Morpholine | Ethanol | 50 °C | 91 | tandfonline.com |

| Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol | 80 °C | - | tandfonline.com |

| Acetylacetone | Ethyl cyanoacetate | Diethylamine | - | 40–50 °C, 4h | - | impactfactor.org |

| Various Ketones | Malononitrile/Ethyl Cyanoacetate | Piperidinium borate | EtOH:H₂O | 100 °C | 75-96 | tandfonline.com |

| PEG-bound cyanoacetic ester | Various carbonyls | DIPEA | - | Microwave | Good | organic-chemistry.org |

Metal-Catalyzed Heterocyclization and C-S Coupling Approaches

The synthesis of diaryl sulfones, including 2-(2-thienylsulfonyl)thiophene, is effectively achieved through metal-catalyzed cross-coupling reactions. These methods offer a direct route to forming the C-S bond between two aryl moieties, one of which is a thiophene ring. Palladium and copper-based catalysts are most commonly employed for this transformation. organic-chemistry.orgrsc.org

A prevalent strategy involves the palladium-catalyzed coupling of an arylsulfonyl chloride with an arylboronic acid. organic-chemistry.org This approach is noted for its mild and efficient reaction conditions. Another powerful method is the three-component palladium-catalyzed coupling of an aryl lithium species, an aryl halide (or triflate), and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). chemistryviews.orgnih.gov This convergent synthesis allows for the construction of a wide array of diaryl sulfones. chemistryviews.org For instance, using this method, various aryl and heteroaryl bromides, including thiophenyl bromides, can be coupled with aryl lithium reagents to produce the corresponding sulfones in good to excellent yields. nih.gov

Copper-catalyzed reactions also provide a viable route. A copper(I) iodide-catalyzed coupling of aryl iodides with elemental sulfur, followed by reduction, can yield aryl thiols, which can then be oxidized to sulfones. organic-chemistry.org More directly, copper nanoparticles have been shown to effectively catalyze the reaction between arylboronic acids and arylsulfonyl hydrazides at room temperature to generate diaryl sulfones with excellent substrate compatibility. rsc.org

Metal-catalyzed heterocyclization represents another important pathway. For example, palladium-catalyzed intramolecular C-H/C-H coupling of 3-aryloxylthiophenes can lead to the formation of fused thieno[3,2-b]benzofuran systems, demonstrating the power of these catalysts in constructing complex sulfur-containing heterocycles. researchgate.net While not a direct synthesis of 2-(2-thienylsulfonyl)thiophene, these cyclization strategies highlight the utility of metal catalysts in forming C-S and C-C bonds involving thiophene rings. mdpi.com

Table 2: Selected Metal-Catalyzed Methods for Diaryl Sulfone Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Arylboronic acid | Arylsulfonyl chloride | Palladium catalyst | Mild conditions | Unsymmetrical diaryl sulfone | organic-chemistry.org |

| Aryl lithium | Aryl halide / DABSO | Palladium / XantPhos-type ligand | - | Diaryl, heteroaryl sulfone | chemistryviews.orgnih.gov |

| Arylboronic acid | Arylsulfonyl hydrazide | Copper nanoparticles | Room Temperature | Diaryl sulfone | rsc.org |

| Aryl halide/triflate | Sulfinic acid salt | Pd / nBu₄NCl / Xantphos | - | Unsymmetrical diaryl sulfone | organic-chemistry.org |

| Aryl Iodide | Allylic Acetate / SO₂ | Palladium catalyst | Mild conditions | Aryl-alkyl sulfone | rsc.org |

Polymerization Methodologies Involving Thiophene Sulfonyl Moieties

The incorporation of sulfonyl groups into polythiophene backbones significantly modifies their electronic and physical properties due to the strong electron-withdrawing nature of the sulfonyl moiety. rsc.org Various polymerization techniques have been utilized to synthesize these functionalized conjugated polymers.

Polythiophene Synthesis via Cross-Coupling Reactions (e.g., Suzuki Coupling)

Suzuki-Miyaura cross-coupling polymerization is a powerful and versatile method for synthesizing well-defined conjugated polymers, including those with functional groups like sulfonyls. tue.nlrsc.org This chain-growth polymerization technique offers excellent functional group tolerance, which is a significant advantage over more nucleophilic methods like Kumada coupling. rsc.org The reaction typically involves the palladium-catalyzed coupling of a di-functionalized monomer, such as a dibromothiophene derivative bearing a sulfonyl group, with a thiophene-bis(boronic acid) or its ester. mdpi.com

The ability to use monomers with sensitive functionalities, such as esters, amides, and sulfones, makes Suzuki coupling an excellent choice for creating complex polymer architectures. rsc.org The synthesis of thiophene-based trimers and oligomers, often precursors or models for polymers, frequently employs Suzuki coupling, demonstrating its reliability in forming C-C bonds between thiophene units. mdpi.com For example, 2,5-dibromo-3,4-dinitrothiophene (B14878) can be coupled with thiophene boronic acid derivatives to create functionalized oligomers. mdpi.com

Oxidative Polymerization Techniques (e.g., FeCl₃ initiated)

Chemical oxidative polymerization is one of the most common, simple, and cost-effective methods for synthesizing polythiophenes. nih.govresearchgate.net Ferric chloride (FeCl₃) is a widely used oxidant for this process. astrj.com The mechanism involves the oxidation of the thiophene monomer by FeCl₃ to form a radical cation. These radical cations then couple, eliminating protons, to propagate the polymer chain. nih.govresearchgate.net

This method can be applied to a variety of substituted thiophene monomers. However, a major drawback of FeCl₃-initiated polymerization is the potential for defects in the polymer chain, such as non-regioregular (head-to-head or tail-to-tail) couplings, which can limit the effective conjugation length and, consequently, the material's electronic properties. researchgate.net Despite this, its operational simplicity makes it suitable for large-scale production. The reaction is typically carried out in a solvent like chloroform, but the use of ionic liquids has been explored as a greener alternative that can lead to excellent polymer yields. The properties of the resulting polymer, such as molecular weight and yield, are highly dependent on reaction parameters including the oxidant-to-monomer ratio, solvent, and temperature. nih.govnih.gov

Dehydrohalogenation Polymerization Strategies

Dehydrohalogenation polycondensation is another key method for the synthesis of polythiophenes. This approach typically involves the polycondensation of 2,5-dihalothiophenes, which are dehalogenated using magnesium in the presence of a transition metal catalyst, often nickel-based. google.com This method is a type of organometallic coupling reaction. tue.nl

A significant application of this strategy is in the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs), where methods like the McCullough method have been pivotal. rsc.org While primarily discussed in the context of alkyl-substituted thiophenes, the principles of dehydrohalogenation can be extended to monomers with other functional groups. The dehydrohalogenation of 1-(thienyl)alkyl halides is a known route for creating vinylthiophenes, which are important precursors and building blocks in polymer chemistry. e-bookshelf.de

Conjugate Addition-Cyclization Routes to Functionalized Polythiophenes

Conjugate addition reactions are fundamental in forming C-S bonds and can be employed in the synthesis of thiophene rings, which are the building blocks of polythiophenes. A modification of the classical Fiesselmann thiophene synthesis, for instance, involves the conjugate addition of a thiolate anion to an activated triple bond of an acetylenic ketone, followed by cyclization to yield a substituted thiophene. mdpi.com

While direct polymerization of thiophene monomers via a conjugate addition-cyclization mechanism is less common than cross-coupling or oxidative methods, the underlying principles are relevant. Such strategies often involve the reaction of functionalized alkynes. For example, metal-catalyzed or base-promoted heterocyclization of S-containing alkyne substrates is a powerful methodology for the regioselective synthesis of substituted thiophenes from acyclic precursors. mdpi.com These reactions proceed through intramolecular nucleophilic attack (a form of conjugate addition) onto an activated alkyne, followed by cyclization. mdpi.com Although a dedicated polymerization strategy named "Conjugate Addition-Cyclization" for polythiophenes is not widely documented, the synthesis of functionalized monomers through these routes is a critical step that enables subsequent polymerization.

Mechanistic Investigations of Reactions Involving 2 2 Thienylsulfonyl Thiophene Systems

Oxidative and Reductive Transformations of Thienylsulfonyl Groups

The sulfur atom in the thienylsulfonyl group is susceptible to both oxidation and reduction, leading to a variety of derivatives with altered electronic properties.

Oxidative Transformations: Oxidation of thiophene (B33073) derivatives can occur at either the sulfur atom or the thiophene ring itself. The use of oxidizing agents like hydrogen peroxide can lead to the formation of thiophene-S-oxides. These S-oxides are generally unstable unless bulky substituents are present at the 2- and 5-positions of the thiophene ring. nih.gov A common outcome of thiophene oxidation is the formation of S-oxide Diels-Alder dimers, also known as "sesquioxides," and sulfones, both of which are derived from a thiophene-S-oxide intermediate. nih.gov In some cases, oxidation can lead to the formation of sulfoxides or sulfones from the thiophene moieties, which can alter the electronic properties of the compound. smolecule.com For instance, the oxidation of 2-thienyltrifluoroborate salts with ozone, followed by etherification, has been used to prepare brominated 2-alkoxythiophenes. researchgate.net

Reductive Transformations: Reduction of the sulfonyl group in diarylmethyl sulfones can be achieved, although specific conditions for 2-(2-thienylsulfonyl)thiophene are not extensively detailed in the provided results. acs.org More broadly, the reduction of a nitro group to an amine is a common transformation in related thiophene derivatives. smolecule.com For example, the reduction of a nitroalkane to a corresponding amine followed by Boc-protection and oxidation has been used in the synthesis of β2-amino acids. Similarly, the reduction of a ketone to an amino-diol, followed by N-Boc-protection and oxidative cleavage, also yields β2-amino acids.

Table 1: Summary of Oxidative and Reductive Transformations

| Transformation | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Oxidation | Hydrogen Peroxide, Ozone | Thiophene-S-oxides, Sulfones, Sesquioxides | Formation of unstable S-oxide intermediates. nih.gov |

| Reduction | Raney-Nickel, Sodium Borohydride | Amines, Alcohols | Commonly applied to other functional groups in thiophene derivatives. smolecule.com |

Regioselective Metallation Reactions of Thiophene Sulfonyl Derivatives

Metallation is a powerful tool for the functionalization of thiophene rings. The regioselectivity of this reaction is highly dependent on the directing group and reaction conditions. For thiophene derivatives bearing a 4,4-dimethyloxazolin-2-yl group, conditions have been established for the high-yielding synthesis of both 3- and 5-lithio-intermediates, allowing for controlled regioselectivity. rsc.orgcolab.ws The nucleophilicity of the resulting 3-lithio-intermediate is significantly dependent on the solvent. rsc.orgcolab.ws This methodology has been applied to the synthesis of a range of 2,3- and 2,5-disubstituted thiophene derivatives. rsc.orgcolab.ws The use of a (2-pyridyl)sulfonyl group has also been shown to direct the regioselective arylation of thiophene derivatives at the C-2 position. unipi.it Furthermore, in some palladium-catalyzed reactions, a bromide substituent on an aryl unit attached to a thiophene can act as a traceless directing group, enabling functionalization at the thienyl β-C-H positions. researchgate.net

Reactivity Towards Reactive Oxygen Species (e.g., Singlet Oxygen) and Photochemical Processes

Thiophene derivatives exhibit interesting reactivity towards reactive oxygen species (ROS) and photochemical stimulation.

Reactivity with ROS: ROS, such as singlet oxygen (¹O₂), are highly reactive molecules that can engage in various chemical transformations. numberanalytics.com Studies on related thiophene compounds have shown that they can induce the production of ROS, leading to cellular effects. nih.gov For instance, a phenoxy thiophene sulfonamide has been shown to suppress glutamate-evoked oxidative stress by blocking ROS production. nih.gov The interaction with ROS can lead to oxidation of the thiophene ring or other functional groups.

Photochemical Processes: Photochemical reactions provide a means to synthesize phenyl-2-thienyl derivatives. rsc.org Irradiation of halogenated thiophenes, such as 5-bromo- or 5-iodo-thiophene-2-carbaldehyde, in a benzene (B151609) solution leads to the formation of the corresponding 5-phenyl derivatives. rsc.org The reactivity is generally higher for iodine-containing compounds compared to bromine-containing ones. rsc.org The mechanism for this transformation likely involves the homolytic cleavage of the carbon-halogen bond to form a thienyl radical. Photochemical oxidation of thiophene can also be achieved using oxygen in a two-phase extraction system, a process relevant for desulfurization. nih.gov Furthermore, the photocyclization of styrylthiophenes is a key step in the synthesis of thiahelicenes, with the regiochemistry being dependent on the position of the styryl group on the thiophene ring. ua.es

Cycloaddition Reactions and Their Application (e.g., Diels-Alder Type)

Thiophene S-oxides are known to participate in cycloaddition reactions. These intermediates can be trapped in situ with dienophiles like N-phenylmaleimide. researchtrends.net Thiophene S,N-ylides also undergo cycloaddition reactions with electron-rich dienophiles, leading to the extrusion of thionitroso compounds which can be trapped by Diels-Alder or ene reactions. rsc.org Similarly, azatrienes react with sulfene (B1252967) in a highly regioselective [4+2] cycloaddition to form thiazine-dioxide derivatives. scirp.org The photocycloaddition of N-sulfonylimines with styrenes or benzofurans can proceed via a [2+2] cycloaddition (aza-Paternó-Büchi reaction) or a [4+2] cycloaddition, depending on the specific substrates and reaction conditions. nih.gov The reaction of 2-(2-thienyl)aziridines with dimethyl acetylenedicarboxylate (B1228247) proceeds via a 1,3-dipolar cycloaddition. researchgate.net

Amidoalkylation Reactions of Thiophene Sulfonamides

Amidoalkylation is a useful C-C bond-forming reaction for the modification of thiophenes. ineosopen.orgresearchgate.net Thiophenes readily undergo amidoalkylation with reagents such as α-hydroxyalkylamides. researchgate.net For example, 2-chlorothiophene (B1346680) reacts efficiently with N-alkylidene sulfonamides in the presence of sulfuric acid to yield 2,5-disubstituted thiophenes. ineosopen.orgresearchgate.netresearchgate.net The reaction of N-(2,2,2-trichloro-1-hydroxyethyl)-2-thiophenesulfonamide with various arenes, including 2-chlorothiophene, forms the corresponding N-(1-aryl-2,2,2-trichloroethyl)-2-thiophenesulfonamides. researchgate.net These reactions are often regioselective, yielding para-substituted products when substituted arenes are used. researchgate.net The use of Lewis acids like Ni(ClO₄)₂·6H₂O can also promote the amidoalkylation of γ-hydroxy lactams with nucleophiles including thiols and arenes. acs.org

Table 2: Examples of Amidoalkylation Reactions of Thiophene Derivatives

| Thiophene Substrate | Amidoalkylating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chlorothiophene | N-alkylidene sulfonamides | Sulfuric acid | 2,5-disubstituted thiophenes | ineosopen.org, researchgate.net, researchgate.net |

| Thiophene | N-(2,2,2-trichloro-1-hydroxyethyl)-2-thiophenesulfonamide | - | N-(1-(thien-2-yl)-2,2,2-trichloroethyl)-2-thiophenesulfonamide | researchgate.net |

| 2-Methylthiophene | 2-benzyl-3-hydroxyisoindolin-1-one | Ni(ClO₄)₂·6H₂O | 3-(2-Methylthiophen-5-yl)-2-benzylisoindolin-1-one | acs.org |

Mechanistic Insights into Thiophene Ring Formation (e.g., Sulfur Monoxide Transfer)

The formation of the thiophene ring can be achieved through various synthetic routes, some of which involve interesting mechanistic pathways.

One such pathway is the transfer of sulfur monoxide (SO). The thermolysis of thiirane (B1199164) oxide produces the highly reactive triplet ground state of SO. researchgate.net This SO can then be trapped by a diene scavenger to form a dihydrothiophene oxide. researchgate.net The addition of triplet SO to 1,3-butadiene (B125203) proceeds through an allylic diradical intermediate which then ring-closes. researchgate.net Trisulfide-2-oxides can also serve as a source of SO, which upon heating in the presence of a diene, transfers SO to form unsaturated cyclic sulfoxides. nih.gov Subsequent dehydration of these sulfoxides can yield thiophenes. nih.gov

Other mechanisms for thiophene ring formation include the pyrolysis of thiophene derivatives, which can proceed via initial hydrogen transfer or C-S bond homolysis. hep.com.cn The Gewald aminothiophene synthesis involves a Knoevenagel condensation followed by thiolation and cyclization. derpharmachemica.com The Paal-Knorr thiophene synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfur source. derpharmachemica.com More recent methods involve the metal-catalyzed cyclization of functionalized alkynes. nih.gov

Enzymatic Oxidation Mechanisms (e.g., Cytochrome P450)

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide range of compounds, including those containing a thiophene ring. nih.govmdpi.comrochester.edu The catalytic cycle of P450 enzymes involves the formation of a highly reactive iron-oxo species known as Compound I, which is responsible for the oxidation of substrates. nih.govrochester.eduuni-muenchen.de

The P450-mediated oxidation of thiophenes can proceed through different mechanisms compared to chemical oxidation. nih.gov It is proposed to involve a free radical process where the iron-oxo species reacts with the π-orbital electrons of the thiophene ring to form arene oxide intermediates. nih.gov These intermediates can then rearrange to form hydroxylated products. nih.gov For example, the diuretic drug tienilic acid, which contains a thiophene ring, is metabolized by P450 2C9 to a 5-hydroxy derivative via an arene oxide pathway. nih.gov

Alternatively, P450 enzymes can oxidize the sulfur atom of the thiophene ring to form a thiophene-S-oxide. nih.govnih.gov This reactive intermediate can then react with nucleophiles. nih.gov The specific pathway, whether ring oxidation or sulfur oxidation, appears to depend on the orientation of the substrate within the enzyme's active site. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Electronic Properties

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR))

Vibrational spectroscopy is a fundamental tool for identifying the functional groups and probing the structural framework of a molecule. For 2-(2-Thienylsulfonyl)thiophene, the FT-IR spectrum is dominated by vibrations characteristic of the thiophene (B33073) rings and the sulfonyl linker.

Theoretical calculations on related thiophene sulfonamide derivatives show that the sulfonyl group (O=S=O) exhibits strong, characteristic stretching vibrations. mdpi.com The antisymmetric and symmetric stretching modes are among the most readily identifiable peaks in the IR spectrum. In similar compounds, antisymmetric stretching vibrations of the O=S=O group are observed around 1308 cm⁻¹, with deformation vibrations appearing in the 1300–1315 cm⁻¹ range. mdpi.com

The thiophene rings give rise to a series of characteristic bands. The C-C stretching vibrations within the thiophene ring are typically observed in the regions of 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹. iosrjournals.org For 2-thiophene carboxylic acid, these bands are experimentally found at 1528 and 1352 cm⁻¹ in the FT-IR spectrum. iosrjournals.org The C-S stretching modes of the thiophene ring are expected at lower wavenumbers, typically between 640 and 860 cm⁻¹. iosrjournals.org

Table 1: Expected FT-IR Vibrational Modes for 2-(2-Thienylsulfonyl)thiophene

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Antisymmetric SO₂ Stretch | ~1315 - 1350 | Sulfonyl (O=S=O) |

| Symmetric SO₂ Stretch | ~1150 - 1180 | Sulfonyl (O=S=O) |

| Thiophene Ring C-C Stretch | ~1350 - 1530 | Thiophene Ring |

| Thiophene Ring C-H Stretch | >3000 | Thiophene Ring |

| Thiophene Ring C-S Stretch | ~640 - 860 | Thiophene Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, Solid-State NMR)

NMR spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms in 2-(2-Thienylsulfonyl)thiophene.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on each of the two different thiophene rings. Based on data from a closely related trimer, 5-(2-Thienyl)sulfonyl-(2,2'-dithienyl sulfone), the aromatic protons appear in the range of δ 7.14–7.76 ppm. doi.org For 2-(2-Thienylsulfonyl)thiophene, one would expect two sets of three-proton spin systems, each exhibiting characteristic coupling patterns (e.g., doublet of doublets) typical for 2-substituted thiophenes. The protons on the ring attached to the sulfonyl group (the thienylsulfonyl moiety) would likely be shifted further downfield compared to those on the other thiophene ring due to the strong electron-withdrawing nature of the SO₂ group.

¹³C NMR: The carbon-13 NMR spectrum would provide further structural confirmation. It should display eight distinct signals for the eight carbon atoms. The carbons directly bonded to the sulfonyl group would be significantly deshielded. In related thiophene sulfonamides, the sulfur-linked carbons are found in the range of δ 125–135 ppm. The other thiophene carbons would appear at chemical shifts typical for substituted thiophenes.

Solid-state NMR could provide additional insights into the molecular packing and conformational polymorphism of the compound in the solid state, which is not accessible from solution-state NMR.

Mass Spectrometry and Fragmentation Pattern Analysis

Mass spectrometry (MS) confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns under electron impact (EI). The molecular formula of 2-(2-Thienylsulfonyl)thiophene is C₈H₆O₂S₃, giving a molecular weight of 246.33 g/mol . The mass spectrum would show a prominent molecular ion peak [M]⁺ at m/z 246.

Studies on various 2-thiophenesulfonyl derivatives indicate that the fragmentation is directed by the sulfonyl group. researchgate.net A primary fragmentation pathway involves the cleavage of the sulfur-carbon bond, leading to the formation of a thienylsulfonyl cation ([C₄H₃O₂S]⁺, m/z 131) and a thienyl radical, or a thienyl cation ([C₄H₃S]⁺, m/z 83) and a thienylsulfonyl radical. Subsequent fragmentation would involve the loss of SO₂ (64 Da) or SO (48 Da) from sulfonyl-containing fragments. The thiophene ring itself can undergo characteristic fragmentation, leading to smaller ions. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for 2-(2-Thienylsulfonyl)thiophene

| m/z | Possible Fragment Ion | Formula |

|---|---|---|

| 246 | Molecular Ion [M]⁺ | [C₈H₆O₂S₃]⁺ |

| 182 | [M - SO₂]⁺ | [C₈H₆S₂]⁺ |

| 131 | Thienylsulfonyl Cation | [C₄H₃O₂S]⁺ |

| 83 | Thienyl Cation | [C₄H₃S]⁺ |

X-ray Diffraction and Crystallographic Analysis

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional molecular structure in the solid state. While specific crystallographic data for 2-(2-Thienylsulfonyl)thiophene were not found in the searched literature, this analysis would reveal precise bond lengths, bond angles, and the crucial torsional angles between the two thiophene rings and the sulfonyl group. This information is vital for understanding intermolecular interactions, such as π-stacking, which influence the material's bulk properties. The analysis would confirm the geometry around the central sulfur atom, which is expected to be tetrahedral.

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, NIR, Fluorescence)

UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of the molecule. Thiophene oligomers are known to be electronically active and often fluorescent. uni-halle.de The electronic properties are highly dependent on the conjugation length and substituents.

The UV-Vis absorption spectrum of 2-(2-Thienylsulfonyl)thiophene is expected to show intense absorption bands in the UV region, corresponding to π→π* transitions within the thiophene rings. The sulfonyl group, being an insulator for conjugation, effectively breaks the electronic communication between the two rings. Therefore, the spectrum might resemble that of two isolated thiophene chromophores, albeit modified by the inductive effects of the sulfonyl group. A related trimer, which contains a dithienyl sulfone unit, was studied with UV-visible absorption spectroscopy to determine its optical bandgap. doi.org Many thiophene-based compounds are known to be fluorescent, and it is likely that 2-(2-Thienylsulfonyl)thiophene would exhibit emission in the visible region upon excitation at its absorption maximum. uni-halle.devulcanchem.com

Spectroelectrochemical Methods (e.g., Cyclic Voltammetry, EPR, UV-Vis-NIR in situ)

Spectroelectrochemistry is a powerful suite of techniques used to characterize the electronic structure of molecules upon electrochemical oxidation or reduction. uni-halle.de For thiophene-based materials, these methods are crucial for understanding charge carrier formation (polarons and bipolarons), which is relevant for applications in organic electronics. mdpi.com

Cyclic Voltammetry (CV): CV would be used to determine the oxidation potential of 2-(2-Thienylsulfonyl)thiophene. The oxidation process involves the removal of an electron from the π-system of one of the thiophene rings to form a radical cation (polaron). The potential at which this occurs is an indicator of the material's HOMO level and its stability towards oxidation. researchgate.net

in situ UV-Vis-NIR and EPR Spectroscopy: By performing UV-Vis-NIR absorption and Electron Paramagnetic Resonance (EPR) spectroscopy during the CV scan, the nature of the electrochemically generated species can be identified. uni-halle.de Upon oxidation, new absorption bands would appear at lower energies (in the Vis-NIR region), which are characteristic of the radical cation. Simultaneously, EPR spectroscopy would detect a signal confirming the formation of this paramagnetic species. uni-halle.de These combined techniques provide a detailed picture of the electronic changes that occur when the molecule is charged.

X-ray Absorption Spectroscopy (e.g., Sulfur K-edge) for Chemical Bonding Insights

Sulfur K-edge X-ray Absorption Spectroscopy (XAS) is a highly specific technique that probes the electronic structure from the perspective of the sulfur atoms. nih.govresearchgate.net It is particularly valuable for 2-(2-Thienylsulfonyl)thiophene as it contains two chemically distinct types of sulfur atoms: the two equivalent sulfur atoms in the thiophene rings and the hexavalent sulfur atom in the sulfonyl group.

The sulfur K-edge XAS spectrum arises from the excitation of a sulfur 1s core electron to unoccupied molecular orbitals. The spectrum would exhibit distinct features for each type of sulfur.

Thiophene Sulfur: The thiophenic sulfur atoms would show a characteristic intense, sharp pre-edge transition corresponding to a 1s→π* transition, which is a signature of aromatic sulfur. rsc.org

Sulfonyl Sulfur: The highly oxidized sulfur of the sulfonyl group would have its 1s binding energy shifted to a significantly higher energy due to its high positive partial charge. The transitions for this sulfur atom would be to unoccupied σ* orbitals associated with the S-O and S-C bonds.

By comparing the experimental spectrum with theoretical calculations, XAS can provide detailed insights into the nature of the S-C and S-O bonds and the electronic distribution across the molecule. nih.govresearchgate.net

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-(2-Thienylsulfonyl)thiophene |

| 2-Thiophene Carboxylic Acid |

| 2-Thiophenesulfonyl chloride |

| 5-(2-Thienyl)sulfonyl-(2,2'-dithienyl sulfone) |

| 5-(2-Thienylsulfonyl)thiophene-2-carboxylic acid |

| Terthiophene |

| Thiophene |

| Thiophene-2-thiol |

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful magneto-optical technique that measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field applied parallel to the direction of light propagation. sci-hub.se This method serves as a crucial tool for probing the electronic structure of molecules, offering insights that are often unattainable through conventional absorption spectroscopy. sci-hub.se For non-chiral molecules such as 2-(2-thienylsulfonyl)thiophene, MCD spectroscopy can induce chirality through the application of a magnetic field, allowing for the investigation of its electronic transitions. tue.nl

The utility of MCD spectroscopy lies in its ability to resolve closely spaced or overlapping electronic transitions and to determine the magnetic properties of the ground and excited states. sci-hub.se The resulting MCD spectrum is characterized by Faraday terms (A, B, and C), which provide detailed information about the symmetry and nature of the electronic states involved. The B-term, in particular, is dominant for molecules without degenerate ground or excited states and arises from the magnetic field-induced mixing of electronic states. Its sign and magnitude are sensitive to the energies and transition moments of the interacting states.

Detailed Research Findings

Theoretical studies on thiophene and its oligomers, like 2,2'-bithiophene, have been conducted to understand their electronic spectra. diva-portal.orgnih.gov These studies indicate that the electronic transitions in the UV-Vis region are primarily of π→π* character. nih.gov For 2,2'-bithiophene, which is structurally related to 2-(2-thienylsulfonyl)thiophene, the main absorption band is attributed to a π→π* transition. diva-portal.orgossila.com The introduction of a sulfonyl group, as in 2-(2-thienylsulfonyl)thiophene, is expected to significantly influence the electronic properties of the thiophene rings. The sulfonyl group acts as an electron-withdrawing group, which can lower the energy of the π* orbitals and potentially introduce low-lying n→π* transitions associated with the oxygen lone pairs of the sulfone.

In compounds like dibenzothiophene (B1670422) sulfone, the oxidation of the sulfur atom to a sulfone group leads to notable changes in the electronic structure. nist.govnih.gov The electronic transitions in such molecules are a combination of π→π* transitions of the aromatic system and transitions involving the sulfonyl group. These modifications would be reflected in the MCD spectrum, where the signs and magnitudes of the Faraday B-terms would be characteristic of the altered electronic landscape.

For instance, in donor-acceptor-donor pentameric ligands based on thiophene, the introduction of an acceptor moiety significantly red-shifts the absorption spectra due to an increased quinoid character of the thiophene backbone's π-electrons. nih.gov This highlights the sensitivity of the electronic transitions to the introduction of electron-withdrawing groups like the sulfonyl group.

Given the lack of specific data for 2-(2-thienylsulfonyl)thiophene, a hypothetical data table for its principal electronic transitions as potentially observed by MCD spectroscopy is presented below. This table is constructed based on the general understanding of the electronic transitions in thiophene derivatives and sulfones. The values are illustrative and serve as a predictive framework for future experimental and theoretical investigations.

| Transition Assignment | Predicted Energy Range (nm) | Predicted Energy Range (cm⁻¹) | Predicted Faraday B-Term Sign | Comments |

|---|---|---|---|---|

| π → π* (Thiophene) | 280 - 320 | 35700 - 31250 | Positive/Negative | Corresponds to the main absorption band of the bithiophene-like chromophore, potentially split due to the sulfonyl group. |

| n → π* (Sulfonyl) | 320 - 360 | 31250 - 27780 | Negative | A weak, lower-energy transition characteristic of the sulfonyl group, which may be obscured by the stronger π→π* band. |

| Charge-Transfer | 250 - 280 | 40000 - 35700 | Positive | An intramolecular charge-transfer transition from the thiophene ring (donor) to the thienylsulfonyl group (acceptor). |

The precise determination of the MCD spectrum of 2-(2-thienylsulfonyl)thiophene would require dedicated quantum chemical calculations and experimental measurements. Such studies would provide valuable data on the interplay between the electronic structures of the two thiophene rings as modulated by the bridging sulfonyl group, offering a deeper understanding of the electronic properties of this class of compounds.

Computational Chemistry and Theoretical Modeling of 2 2 Thienylsulfonyl Thiophene Analogues

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the ground-state properties of molecules. mdpi.comrutgers.edu It offers a balance between accuracy and computational cost, making it suitable for studying complex systems like thiophene (B33073) derivatives. mdpi.com DFT calculations are employed to determine the optimized geometries, electronic structures, and various chemical properties of 2-(2-thienylsulfonyl)thiophene analogues. mdpi.comresearchgate.netbhu.ac.in

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic and optical properties of molecules. mdpi.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter that provides information about the chemical reactivity and stability of a compound. mdpi.comchemicalpapers.com

In studies of thiophene sulfonamide derivatives, a series of analogues of 2-(2-thienylsulfonyl)thiophene, DFT calculations have been used to determine their FMO energies and HOMO-LUMO gaps. mdpi.comresearchgate.net For instance, in a study of eleven thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps were found to range from 3.44 eV to 4.65 eV. mdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. mdpi.com For example, among the studied thiophene sulfonamide derivatives, compound 7 exhibited the lowest energy gap (3.44 eV), indicating it to be the least stable in the series, while compounds 3 and 1 had the highest energy gaps, suggesting greater stability. mdpi.com The delocalization of HOMO and LUMO across the molecule is also analyzed to understand charge transfer characteristics. researchgate.netchemicalpapers.com

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene Sulfonamide Derivative 1 | - | - | 4.65 |

| Thiophene Sulfonamide Derivative 3 | - | - | 4.65 |

| Thiophene Sulfonamide Derivative 7 | - | - | 3.44 |

DFT calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for validation. researchgate.netdntb.gov.ua Theoretical calculations of infrared (IR) and ultraviolet-visible (UV-Vis) spectra for thiophene derivatives have been performed to understand their vibrational modes and electronic transitions. mdpi.comresearchgate.net

For thiophene sulfonamide derivatives, theoretical IR spectra have been calculated to identify the vibrational modes associated with specific functional groups. mdpi.com For example, the antisymmetric stretching vibrations of the O=S=O group in these compounds are predicted and show good agreement with experimental values. mdpi.com

Similarly, theoretical UV-Vis spectra are simulated to understand the electronic transitions. The calculated absorption wavelengths (λmax), excitation energies, and oscillator strengths provide insights into the optical properties of these molecules. mdpi.com For instance, the calculated UV-Vis spectra of thiophene sulfonamide derivatives show characteristic absorption bands that are important for predicting their reactivity and potential applications in optical materials. mdpi.com

| Compound/Derivative | Spectroscopic Parameter | Calculated Value | Experimental Value (if available) |

|---|---|---|---|

| Thiophene Sulfonamide Derivatives | O=S=O Antisymmetric Stretching Vibration (cm-1) | - | - |

| Thiophene Sulfonamide Derivative 1 | Calculated Excitation Energy (E) | - | - |

| Thiophene Sulfonamide Derivative 1 | Absorption Wavelength (λmax) | - | - |

| Thiophene Sulfonamide Derivative 1 | Oscillator Strength (f) | - | - |

Computational studies allow for a detailed analysis of the chemical bonding within 2-(2-thienylsulfonyl)thiophene analogues. mdpi.comnih.gov DFT calculations provide optimized molecular geometries, including bond lengths and bond angles, which can be compared with experimental data from techniques like X-ray crystallography. mdpi.comrsc.org For example, in thiophene sulfonamide derivatives, the calculated bond lengths for the S=O and S-N bonds in the sulfonamide group are found to be in close agreement with experimental values. mdpi.com

Tautomerism, the equilibrium between two or more interconvertible structural isomers, is another area where computational chemistry provides valuable insights. sonar.chscribd.com For thiophene derivatives, such as thiophene-2-carbohydrazide, DFT calculations have been used to study the prototropic tautomerization between amide and imidic forms. rsc.org These calculations help in determining the relative stability of different tautomers and the energy barriers for their interconversion. nih.gov The stability of tautomers can be influenced by factors like intramolecular hydrogen bonding and solvent effects. sonar.ch

DFT calculations are used to compute a range of global reactivity descriptors that help in understanding and predicting the chemical behavior of molecules. mdpi.comresearchgate.netnih.gov These descriptors are derived from the HOMO and LUMO energies and include:

Chemical Potential (μ): Measures the escaping tendency of an electron cloud. researchgate.net

Chemical Hardness (η): Represents the resistance to change in electron distribution. researchgate.net

Chemical Softness (σ): The reciprocal of hardness, indicating the ease of charge transfer. mdpi.com

Electrophilicity Index (ω): Measures the energy stabilization when a system acquires an additional electronic charge. researchgate.net

These descriptors have been calculated for various thiophene derivatives to assess their reactivity. mdpi.comfrontiersin.org For instance, in a study of thiophene sulfonamide derivatives, these reactivity descriptors were calculated to analyze the reactivity of the inhibitor molecules. mdpi.com A higher HOMO energy suggests greater reactivity towards electrophiles, while a lower LUMO energy indicates higher reactivity towards nucleophiles. mdpi.com

| Compound/Derivative | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (σ) (eV-1) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|

| Thiophene Sulfonamide Derivatives (Range) | - | - | - | - |

Analysis of Chemical Bonding and Tautomerism

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Responses

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the properties of molecules in their excited states. ethernet.edu.etnih.gov It is particularly useful for calculating electronic excitation energies and simulating UV-Vis absorption spectra, providing insights into the optical responses of molecules. mdpi.comtaylorfrancis.com

TD-DFT has been applied to investigate the excited-state properties of thiophene-based polymers and other derivatives. researchgate.net These calculations help in understanding the nature of electronic transitions, such as charge transfer excitations, which are crucial for applications in organic electronics like solar cells and light-emitting diodes. chemicalpapers.comresearchgate.net By simulating the UV-Vis spectra of thiophene derivatives, researchers can predict their absorption characteristics and rationalize their photophysical properties. mdpi.comresearchgate.net

Quantum Chemical Methods for Mechanistic Exploration and Toxicity Prediction

Quantum chemical methods, particularly DFT, are employed to explore the reaction mechanisms of chemical and biological processes involving thiophene derivatives. mdpi.comarxiv.org These methods can be used to map potential energy surfaces, identify transition states, and calculate activation energies, thereby elucidating the pathways of chemical reactions. nih.gov

A significant application of these methods is in the prediction of toxicity. pasqal.comresearchgate.net For thiophene-containing drugs, DFT has been utilized to investigate the metabolic pathways that can lead to toxic side effects. nih.govresearchgate.net For example, studies have explored the mechanisms of S-oxidation and epoxidation of the thiophene ring by cytochrome P450 enzymes, which are believed to be responsible for the toxicity of certain drugs. nih.govresearchgate.net By calculating the energy barriers for these competing reactions, researchers can predict the likelihood of the formation of toxic metabolites. nih.gov This approach aids in understanding the molecular basis of toxicity and in designing safer drug candidates. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations in Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic behavior and intermolecular interactions of 2-(2-thienylsulfonyl)thiophene analogues in various environments. These simulations can reveal how these molecules interact with biological targets or how they behave in different solvents, which is crucial for understanding their mechanism of action and for designing new compounds with improved properties.

For instance, MD simulations can be employed to study the interactions between thiophene-containing ligands and their protein receptors. By simulating the movement of atoms over time, researchers can identify key intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the binding affinity and selectivity of the ligand. A study on protein-carbohydrate complexes highlighted that while different force fields (CHARMM, GROMOS, and GLYCAM/AMBER) show consistency in some structural descriptors like intermolecular hydrogen bonding, there are significant differences in the specific contacts between amino acid residues and the carbohydrate ligand. nih.gov Such simulations can also predict the unbinding free energies, though variations between different force fields indicate a need for further refinement of these models. nih.gov

In the context of material science, MD simulations have been used to investigate the aggregation and viscosity of complex molecules. For example, simulations of asphaltene molecules revealed that molecular structure, including the arrangement of phenyl rings and the presence of alkyl side chains and heteroatoms, significantly influences intermolecular interactions and stacking configurations, which in turn affect the material's viscosity. rsc.org Similarly, MD simulations of frustrated Lewis pairs in ionic liquids demonstrated that the solvent can form a solvated shell around the interacting molecules, influencing the probability of their effective interaction. arxiv.org These principles can be applied to understand how 2-(2-thienylsulfonyl)thiophene analogues might self-assemble or interact with other molecules in a given medium. The interaction energies between different components in a system, such as a surfactant and CO2, can be calculated to understand foaming mechanisms, which depend on the balance of interactions like CO2-surfactant, CO2-water, and surfactant-water. mdpi.com

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Relevance to 2-(2-Thienylsulfonyl)thiophene Analogues |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulation in representing the physical behavior of the analogues. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Can reveal the solvation shell structure around the thiophene rings and sulfonyl group. |

| Interaction Energy | The energy associated with the non-bonded interactions between molecules. | Quantifies the strength of binding to a target or the interaction with solvent molecules. |

| Binding Free Energy | The change in Gibbs free energy upon binding of a ligand to a receptor. | Predicts the affinity of the analogues for a biological target. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comlaccei.org This approach is instrumental in the design of novel 2-(2-thienylsulfonyl)thiophene analogues by predicting their activity before synthesis, thus saving time and resources.

The QSAR modeling process involves several key steps:

Data Set Selection: A series of compounds with known biological activities is chosen. mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can include constitutional, topological, and quantum-chemical descriptors. mdpi.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. laccei.org

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.comnih.gov

For thiophene derivatives, QSAR models can identify the key structural features that influence their desired biological effect. For example, a QSAR study on 2-phenylindole (B188600) derivatives as anticancer agents used genetic algorithms and artificial neural networks to identify important descriptors related to their activity. researchgate.net Similarly, a QSAR model for thiazole (B1198619) derivatives as 5-lipoxygenase inhibitors identified key molecular descriptors like AATSC4c and GATS5s that correlate with their inhibitory activity. laccei.org The interpretation of descriptors in a multi-target QSAR model for parasitic inhibitors indicated that the presence of aromatic and heteroaromatic rings, as well as the placement of halogens, are important for activity. frontiersin.org

Table 2: Common Molecular Descriptors in QSAR Studies

| Descriptor Type | Example | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Branching and connectivity of the molecular graph |

| Geometric | 3D-MoRSE Descriptors | 3D arrangement of atoms |

| Quantum-Chemical | HOMO/LUMO Energies | Electronic properties and reactivity |

| Physicochemical | LogP | Lipophilicity |

A validated QSAR model can then be used to screen virtual libraries of 2-(2-thienylsulfonyl)thiophene analogues and prioritize candidates for synthesis and experimental testing. mdpi.com

Machine Learning (ML) Applications in Compound Design and Screening

Machine learning (ML), a subset of artificial intelligence, has revolutionized drug discovery and materials science. mdpi.com ML algorithms can learn from large datasets to identify complex patterns and make predictions, making them highly valuable for the design and screening of 2-(2-thienylsulfonyl)thiophene analogues. nih.gov

There are two main types of ML algorithms used in this context:

Supervised learning: The algorithm learns from a labeled dataset (e.g., compounds with known activities) to predict the properties of new, unseen compounds. mdpi.com

Unsupervised learning: The algorithm identifies patterns and clusters in unlabeled data, which can be useful for identifying novel structural classes or understanding the chemical space of a set of compounds. mdpi.com

In the context of compound design, generative ML models can create novel chemical structures with desired properties. mdpi.com Predictive models, on the other hand, can screen large virtual libraries of compounds to identify those with high predicted activity or other desirable characteristics. nih.gov For instance, ML models have been used to predict various properties of molecules, including their melting points, solubility, and toxicity. nih.govresearchgate.net

ML techniques are often integrated with QSAR modeling to enhance predictive accuracy. mdpi.com For example, artificial neural networks (ANNs) and support vector machines (SVMs) can capture non-linear relationships between molecular descriptors and biological activity that may be missed by traditional linear methods. researchgate.net A study on 2-phenylindole derivatives showed that a back-propagation artificial neural network (BP-ANN) model outperformed a multiple linear regression model in predicting anticancer activity. researchgate.net

The application of ML in retrosynthesis planning is another significant advancement, where algorithms can predict synthetic routes for novel compounds, assessing their synthetic feasibility. mdpi.comresearchgate.net

Table 3: Machine Learning Models in Compound Design

| Model | Type | Application |

| Random Forest | Supervised | Classification and regression tasks, such as predicting biological activity. |

| Support Vector Machine (SVM) | Supervised | Classification of active vs. inactive compounds. mdpi.com |

| Artificial Neural Network (ANN) | Supervised | Modeling complex, non-linear structure-activity relationships. researchgate.net |

| Generative Adversarial Network (GAN) | Unsupervised/Generative | Designing novel molecules with desired properties. |

Conceptual Density Functional Theory (CDFT) in Reactivity Prediction

Conceptual Density Functional Theory (CDFT) provides a powerful theoretical framework for understanding and predicting the chemical reactivity of molecules. wiley.com It uses global and local reactivity descriptors derived from density functional theory (DFT) calculations to rationalize and predict the behavior of chemical systems. nih.gov

Key global reactivity descriptors in CDFT include:

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from a system. nih.govmdpi.com

Chemical Hardness (η): Measures the resistance of a system to a change in its number of electrons. mdpi.comresearchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.govmdpi.com

Nucleophilicity Index (N): Describes the electron-donating ability of a molecule. nih.gov

These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For 2-(2-thienylsulfonyl)thiophene analogues, CDFT can predict their reactivity towards different reagents and their stability. For example, a computational study of thiophene sulfonamide derivatives used DFT to calculate these reactivity descriptors and found that the HOMO and LUMO energy gap reflects the stability of the compounds. mdpi.comresearchgate.net

Local reactivity descriptors, such as the Fukui function and Parr functions, provide information about the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. nih.gov This is particularly useful for predicting the regioselectivity of reactions involving 2-(2-thienylsulfonyl)thiophene analogues.

Recent developments in CDFT have proposed new definitions for reactivity indices based on cubic interpolations of energy, which may provide more accurate correlations with experimental reactivity parameters. rsc.org The application of CDFT can guide the design of new analogues with tailored reactivity for specific applications, such as in catalysis or materials science. wiley.com Theoretical investigations on protonated thiophene and its derivatives have used DFT to calculate proton affinities and predict the spontaneity of reactions, demonstrating the utility of these methods in understanding reaction mechanisms. rsc.org

Table 4: Key Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Chemical Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronic Chemical Potential (μ) | μ = -(I+A)/2 | The tendency of electrons to escape. mdpi.com |

| Chemical Hardness (η) | η = (I-A)/2 | Resistance to change in electron configuration. mdpi.com |

| Electrophilicity Index (ω) | ω = μ²/2η | The ability to accept electrons. mdpi.com |

Applications in Advanced Materials Science

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and their performance is highly dependent on the charge carrier mobility of the semiconductor material used. While polythiophenes are a major class of p-type organic semiconductors, the introduction of electron-withdrawing groups like the thienylsulfonyl moiety can modulate their electronic properties. researchgate.netrsc.org Functionalizing polythiophenes with sulfonyl groups can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net This tuning is critical for achieving stable device operation and for matching the energy levels with electrodes to facilitate efficient charge injection.